1,3-Diphenylimidazolidine
Descripción general
Descripción
1,3-Diphenylimidazolidine is a useful research compound. Its molecular formula is C15H16N2 and its molecular weight is 224.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity : Alanazi et al. (2013) synthesized derivatives of 5,5-diphenylimidazolidine-2,4-diones and evaluated their antitumor activities, particularly against renal cancer, melanoma, and breast cancer cell lines. A molecular docking study identified structural features required for antitumor activity, suggesting potential for further development as antitumor agents (Alanazi et al., 2013).
Pharmacological Properties : Zejc et al. (1989) reported on the synthesis of diphenylimidazolidine-2,4-dione derivatives, demonstrating significant analgesic activity and other effects on the central nervous system, including anticonvulsant and antidepressive effects (Zejc et al., 1989).
Antiprotozoal Agents : Ríos Martínez et al. (2015) explored diphenyl-based bis(2-iminoimidazolidines) as antiprotozoal agents, particularly against Trypanosoma brucei. The study focused on lowering the pKa of these compounds to improve their activity and selectivity, offering a new approach for developing antiprotozoal drugs (Ríos Martínez et al., 2015).
Palladium-Catalyzed Asymmetric Synthesis : Jin et al. (2002) used chiral phosphinoimidazolidine as a ligand in palladium-catalyzed asymmetric allylic alkylation, demonstrating high enantioselectivity and catalytic activity. This indicates its potential in asymmetric synthesis (Jin et al., 2002).
Chiral Superbases and Guanidines Synthesis : Isobe et al. (2000) investigated modified guanidines as potential chiral superbases, preparing chiral 1,3-dimethyl-2-iminoimidazolidines and their guanidinium salts. This work contributes to the field of chiral base chemistry (Isobe et al., 2000).
Cannabinoid Receptor Antagonists/Inverse Agonists : Muccioli et al. (2006) synthesized 1,3,5-triphenylimidazolidine-2,4-diones and their derivatives as new CB1 cannabinoid receptor inverse agonists/antagonists, with potential applications in treating obesity and metabolic syndrome (Muccioli et al., 2006).
Anti-inflammatory and Analgesic Activities : Abdel-Aziz et al. (2016) studied 5,5-diphenylimidazolidine-2,4-dione derivatives for their anti-inflammatory, analgesic, and COX-1/2 inhibition activities. These compounds showed significant activities and potential as therapeutic agents (Abdel-Aziz et al., 2016).
Antifungal Agents : Mullen et al. (1988) synthesized 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives with potent antifungal activity against various fungal species (Mullen et al., 1988).
Antimicrobial Activities : Magd El-Din et al. (2007) conducted a study on new imidazothiazole and glycocyamidine derivatives of 5,5-diphenyl-2-thioxoimidazolidin-4-one, assessing their antimicrobial activities (Magd El-Din et al., 2007).
Propiedades
IUPAC Name |
1,3-diphenylimidazolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEYGPJVIZYKNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN1C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601035341 | |
Record name | 1,3-Diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2513-64-6 | |
Record name | 1,3-Diphenylimidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601035341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DIPHENYLIMIDAZOLIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.